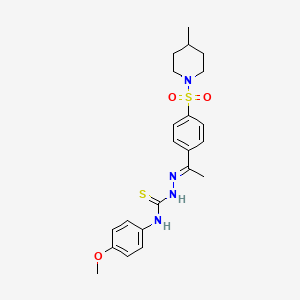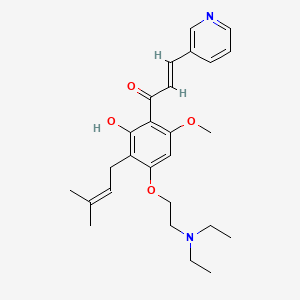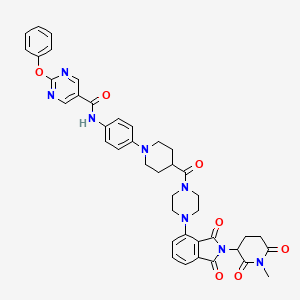
Protac(H-pgds)-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protac(H-pgds)-8 is a proteolysis-targeting chimera (PROTAC) designed to degrade hematopoietic prostaglandin D2 synthase (H-PGDS). This compound is part of a class of bifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Protac(H-pgds)-8 involves the conjugation of an H-PGDS inhibitor with an E3 ligase ligand. The process typically includes the following steps:
Synthesis of H-PGDS Inhibitor: The H-PGDS inhibitor, such as TFC-007, is synthesized through a series of organic reactions.
Synthesis of E3 Ligase Ligand: The E3 ligase ligand, such as pomalidomide, is synthesized separately.
Conjugation: The H-PGDS inhibitor and the E3 ligase ligand are conjugated using a linker molecule to form the final PROTAC compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring the reactions are optimized for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Protac(H-pgds)-8 undergoes several types of chemical reactions, including:
Conjugation Reactions: Formation of the PROTAC involves conjugation reactions between the H-PGDS inhibitor, the linker, and the E3 ligase ligand.
Ubiquitination: Once the PROTAC binds to its target protein and the E3 ligase, it facilitates the ubiquitination of the target protein.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents, coupling agents, and protective groups.
Major Products
The major product of these reactions is the PROTAC compound itself, which is designed to degrade the target protein, H-PGDS, upon binding and recruitment to the proteasome .
Applications De Recherche Scientifique
Protac(H-pgds)-8 has several scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the effects of targeted protein degradation.
Biology: Helps in understanding the role of H-PGDS in various biological processes and diseases.
Mécanisme D'action
Protac(H-pgds)-8 exerts its effects through a mechanism known as proteolysis targeting. The compound binds to H-PGDS and recruits an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of H-PGDS, marking it for degradation by the proteasome. The degradation of H-PGDS reduces the levels of prostaglandin D2, which is involved in inflammatory and allergic responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Protac(H-pgds)-7: Another PROTAC targeting H-PGDS, composed of TFC-007 and pomalidomide.
Protac(H-pgds)-4-TAS-205: A similar compound with a different H-PGDS inhibitor, TAS-205.
Uniqueness
Protac(H-pgds)-8 is unique due to its specific combination of H-PGDS inhibitor and E3 ligase ligand, which may offer improved stability and degradation efficiency compared to other similar compounds. Its design allows for targeted degradation of H-PGDS, making it a valuable tool for studying and potentially treating diseases related to prostaglandin D2 .
Propriétés
Formule moléculaire |
C41H40N8O7 |
|---|---|
Poids moléculaire |
756.8 g/mol |
Nom IUPAC |
N-[4-[4-[4-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazine-1-carbonyl]piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C41H40N8O7/c1-45-34(50)15-14-33(39(45)54)49-38(53)31-8-5-9-32(35(31)40(49)55)47-20-22-48(23-21-47)37(52)26-16-18-46(19-17-26)29-12-10-28(11-13-29)44-36(51)27-24-42-41(43-25-27)56-30-6-3-2-4-7-30/h2-13,24-26,33H,14-23H2,1H3,(H,44,51) |
Clé InChI |
UUILKUWMNHXPIN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)C5CCN(CC5)C6=CC=C(C=C6)NC(=O)C7=CN=C(N=C7)OC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)

![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)
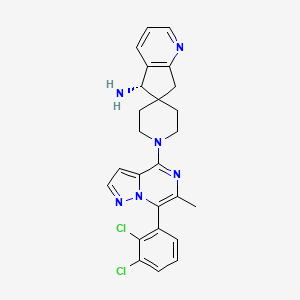
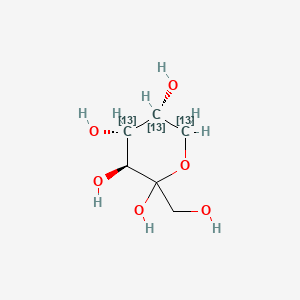


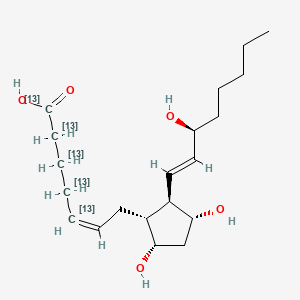
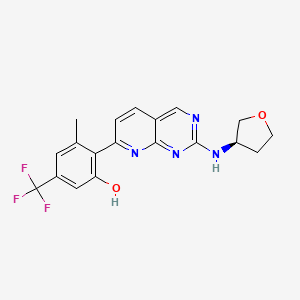
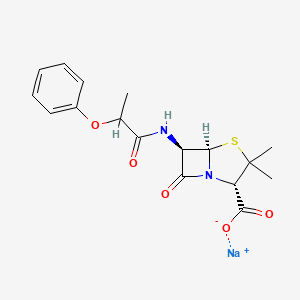
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)
